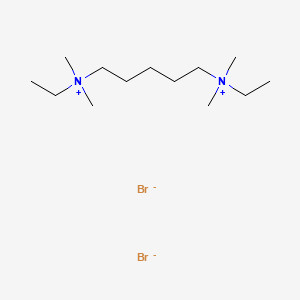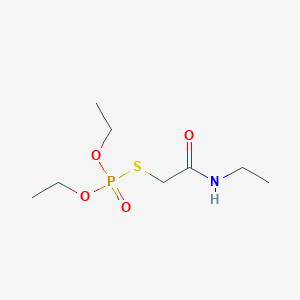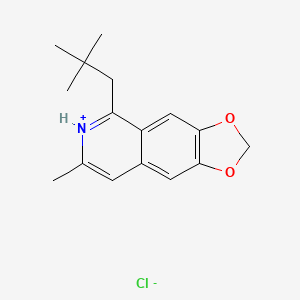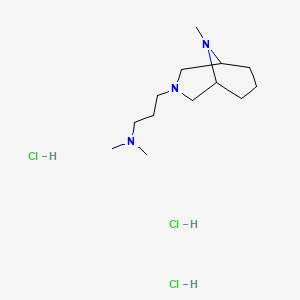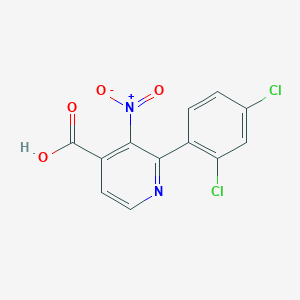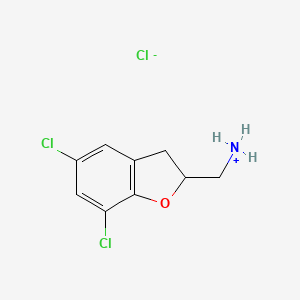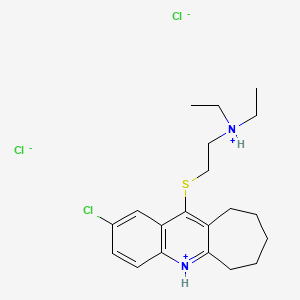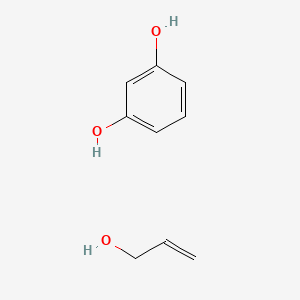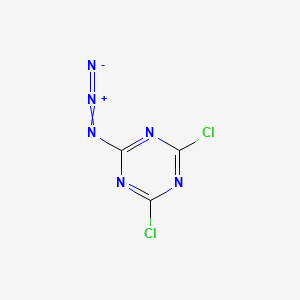
2-(4-Methyldiphenylmethoxy)acetamide oxime hydrogen maleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methyldiphenylmethoxy)acetamide oxime hydrogen maleate is a complex organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group -C=N-OH, which is derived from hydroxylamine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyldiphenylmethoxy)acetamide oxime hydrogen maleate typically involves the formation of the oxime group through the reaction of hydroxylamine with a carbonyl compound. The general synthetic route can be summarized as follows:
Formation of the Oxime: The starting material, 4-methyldiphenylmethoxyacetone, reacts with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the oxime.
Formation of the Acetamide: The oxime is then treated with acetic anhydride to form the acetamide derivative.
Formation of the Hydrogen Maleate Salt: Finally, the acetamide oxime is reacted with maleic acid to form the hydrogen maleate salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
2-(4-Methyldiphenylmethoxy)acetamide oxime hydrogen maleate can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitriles or other derivatives.
Reduction: The oxime group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Nitriles and other oxidized derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
2-(4-Methyldiphenylmethoxy)acetamide oxime hydrogen maleate has several applications in scientific research:
Medicinal Chemistry: Oximes are known for their ability to act as antidotes for organophosphate poisoning by reactivating acetylcholinesterase.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of various heterocyclic compounds.
Biological Studies: Oximes have been studied for their potential biological activities, including antibacterial, antifungal, and anti-inflammatory properties.
作用機序
The mechanism of action of 2-(4-Methyldiphenylmethoxy)acetamide oxime hydrogen maleate involves its interaction with specific molecular targets. For example, in the context of organophosphate poisoning, the oxime group can reactivate acetylcholinesterase by cleaving the phosphate bond formed between the enzyme and the organophosphate . This restores the normal function of the enzyme and alleviates the toxic effects of the organophosphate.
類似化合物との比較
Similar Compounds
Pralidoxime: An oxime used as an antidote for organophosphate poisoning.
Obidoxime: Another oxime with similar applications.
Methoxime: An oxime used in medicinal chemistry for its reactivating properties.
Uniqueness
2-(4-Methyldiphenylmethoxy)acetamide oxime hydrogen maleate is unique due to its specific structural features, such as the presence of the 4-methyldiphenylmethoxy group, which may confer unique reactivity and biological activity compared to other oximes .
特性
CAS番号 |
20181-61-7 |
|---|---|
分子式 |
C20H22N2O6 |
分子量 |
386.4 g/mol |
IUPAC名 |
(Z)-[1-amino-2-[(4-methylphenyl)-phenylmethoxy]ethylidene]-hydroxyazanium;(Z)-4-hydroxy-4-oxobut-2-enoate |
InChI |
InChI=1S/C16H18N2O2.C4H4O4/c1-12-7-9-14(10-8-12)16(20-11-15(17)18-19)13-5-3-2-4-6-13;5-3(6)1-2-4(7)8/h2-10,16,19H,11H2,1H3,(H2,17,18);1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChIキー |
SLNAWKZWDVMESU-BTJKTKAUSA-N |
異性体SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)OC/C(=[NH+]/O)/N.C(=C\C(=O)[O-])\C(=O)O |
正規SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)OCC(=[NH+]O)N.C(=CC(=O)[O-])C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


